molecular formula C10H11N3O B13202933 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde

2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde

Cat. No.: B13202933
M. Wt: 189.21 g/mol
InChI Key: MQXSQMKAFFFCBW-UHFFFAOYSA-N
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Description

2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde: is a chemical compound with the following properties:

    CAS Number: 1860780-89-7

    Molecular Formula: CHNO

    Molecular Weight: 189.21 g/mol

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the introduction of the pyrimidine ring and the aldehyde group. While specific methods may vary, a common approach includes cyclization of an appropriate precursor containing the bicyclic amine and subsequent aldehyde formation.

Reaction Conditions::
  • Cyclization: The bicyclic amine precursor undergoes intramolecular cyclization under suitable conditions.
  • Aldehyde Formation: The cyclized compound is oxidized to form the aldehyde group.

Industrial Production:: Industrial-scale production methods are not widely documented, but laboratory-scale synthesis is feasible.

Chemical Reactions Analysis

Reactions::

    Oxidation: The aldehyde group can undergo oxidation reactions.

    Substitution: The compound may participate in nucleophilic substitution reactions.

    Reduction: Reduction of the aldehyde group is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like chromic acid (HCrO) or PCC (pyridinium chlorochromate).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH).

Major Products::
  • Oxidation: The corresponding carboxylic acid.
  • Substitution: Various derivatives depending on the nucleophile used.
  • Reduction: The corresponding alcohol.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug discovery and chemical biology studies.

    Medicine: Investigated for therapeutic properties.

    Industry: May serve as an intermediate in fine chemical synthesis.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its effects likely involve interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H11N3O/c14-6-7-2-11-10(12-3-7)13-4-8-1-9(8)5-13/h2-3,6,8-9H,1,4-5H2

InChI Key

MQXSQMKAFFFCBW-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)C3=NC=C(C=N3)C=O

Origin of Product

United States

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